西瑞奇宁

描述

Synthesis Analysis

The enantioselective total synthesis of 3β-sitsirikines has been accomplished, demonstrating the capability to prepare both C-16 diastereomers through an enantioselective route. This synthesis is pivotal for the further study and application of Sitsirikine, as it provides a reliable method for obtaining these compounds in a pure form. The synthesis approach utilized not only underscores the complexity of the Sitsirikine structure but also showcases the advanced methodologies required to assemble such intricate molecules (Freund & Winterfeldt, 1988).

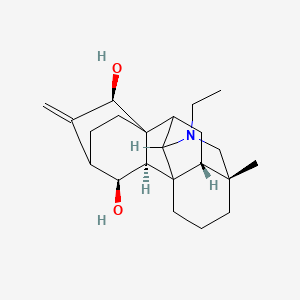

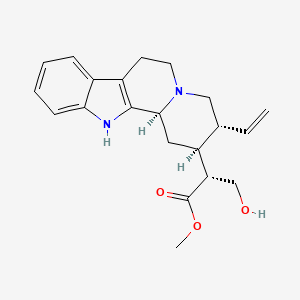

Molecular Structure Analysis

The molecular structure of Sitsirikine and related compounds has been extensively characterized using modern spectroscopic methods. These methods include infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), and carbon-13 nuclear magnetic resonance (13C NMR), alongside microanalysis. Such detailed structural elucidation is essential for understanding the chemical behavior and potential biological activities of Sitsirikine (Horobin, Payne, & Jakobsen, 1987).

Chemical Reactions and Properties

The chemical reactivity of Sitsirikine, particularly in the context of its interactions and transformations, has been a subject of study. Aziridines, for example, have been explored for their potential in asymmetric synthesis, which may be relevant to the synthesis and modification of Sitsirikine and its derivatives. The use of chiral aziridines in synthesis reflects the broader interest in employing such units for constructing complex, biologically active molecules (McCoull & Davis, 2000).

Physical Properties Analysis

The analysis of the physical properties of Sitsirikine, including its solubility, melting point, and crystalline structure, is crucial for its formulation and application. While specific studies on the physical properties of Sitsirikine were not identified in the current literature search, such analyses are typically conducted using techniques like differential scanning calorimetry (DSC), powder X-ray diffraction (PXRD), and thermogravimetric analysis (TGA), which are standard methods for characterizing organic compounds.

Chemical Properties Analysis

The chemical properties of Sitsirikine, including its acidity, basicity, and reactivity towards various reagents, are determined by its molecular structure. The presence of functional groups such as amine, hydroxyl, or carboxylic acids within its structure can significantly influence its chemical behavior. Studies on related compounds suggest the importance of noncovalent interactions in the synthesis and stabilization of complex molecules, which could be relevant to understanding the chemical properties of Sitsirikine (Whitesides et al., 1995).

科学研究应用

植物药理学

西瑞奇宁存在于植物Alstonia scholaris中,俗称魔鬼树或地塔树皮 {svg_1}. 由于其多种药用价值,如抗糖尿病、抗菌、抗焦虑、抗癌、保肝、抗炎和镇痛作用,该植物在印度传统医学体系中具有广阔前景 {svg_2}. 该植物富含生物碱、类黄酮、皂苷、甾体、还原糖和酚类化合物,展现了该草药丰富的药用潜力 {svg_3}.

生物碱研究

西瑞奇宁是一种吲哚生物碱 {svg_4}. 吲哚生物碱是一类含有吲哚结构单元的生物碱;许多吲哚生物碱在医药和其他领域得到了实际应用 {svg_5}.

结构测定

已经描述了西瑞奇宁、二氢西瑞奇宁和异西瑞奇宁三种新的夹竹桃属植物生物碱的结构测定 {svg_6}. 这些生物碱以不可分离的混合物形式分离出来,氢化研究表明其由烯烃及其二氢衍生物组成 {svg_7}.

化学合成

已经研究了夹竹桃属植物生物碱西瑞奇宁、长春碱及其衍生物的化学性质 {svg_8}. 这些研究可以帮助合成这些化合物及其衍生物以用于各种应用。

药物化学

西瑞奇宁作为夹竹桃属植物生物碱的一部分,在药物化学中具有潜在的应用价值 {svg_9}. 夹竹桃属植物生物碱已被用于治疗各种疾病,包括癌症 {svg_10}.

药物发现

鉴于其存在于药用植物中以及被归类为吲哚生物碱,西瑞奇宁有可能在药物发现和开发中得到应用 {svg_11} {svg_12}.

作用机制

Target of Action

Sitsirikine, also known as 16R-sitsirikine, is a natural product from Catharanthus roseus . It is a type of Vinca alkaloid , a class of compounds known for their diverse biological activitiesVinca alkaloids are generally known to interact with tubulin, a protein that forms microtubules, which are essential for cell division .

Mode of Action

This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells .

Biochemical Pathways

As a vinca alkaloid, it likely impacts the cell cycle, specifically the mitotic spindle assembly, a critical process in cell division . By inhibiting microtubule formation, Sitsirikine could disrupt the normal progression of the cell cycle, leading to cell death .

Pharmacokinetics

It is soluble in various organic solvents, which may influence its bioavailability .

Result of Action

Based on its classification as a vinca alkaloid, it is likely to induce cell cycle arrest and apoptosis, particularly in rapidly dividing cells .

Action Environment

The production of vinca alkaloids like sitsirikine in plants such as catharanthus roseus can be influenced by various environmental conditions .

属性

IUPAC Name |

methyl (2R)-2-[(2S,3R,12bS)-3-ethenyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3/c1-3-13-11-23-9-8-15-14-6-4-5-7-18(14)22-20(15)19(23)10-16(13)17(12-24)21(25)26-2/h3-7,13,16-17,19,22,24H,1,8-12H2,2H3/t13-,16-,17-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGKCGXVOATXMRM-UHEFJODHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CO)C1CC2C3=C(CCN2CC1C=C)C4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CO)[C@H]1C[C@H]2C3=C(CCN2C[C@@H]1C=C)C4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Sitsirikine?

A1: Sitsirikine is a monoterpene indole alkaloid found in plants of the genus Catharanthus, notably Catharanthus roseus (formerly Vinca rosea). It is structurally related to other bioactive alkaloids like ajmalicine and yohimbine. [, , , ]

Q2: What is the molecular formula and weight of Sitsirikine?

A2: Sitsirikine has a molecular formula of C21H26N2O3 and a molecular weight of 354 g/mol. []

Q3: How was Sitsirikine discovered?

A3: Sitsirikine, along with its isomer isositsirikine, was first isolated from Catharanthus roseus tissue cultures during ongoing research on the plant's vinca alkaloids, known for their antitumor properties. [, ]

Q4: What are the key structural features of Sitsirikine?

A4: Sitsirikine possesses a heteroyohimbine skeleton with an equatorial (α) oriented vinyl group at C-20. Its isomer, isositsirikine, shares the same vinyl group configuration but differs in the stereochemistry at the C-16 center. []

Q5: How is Sitsirikine's structure confirmed?

A5: The structure of Sitsirikine has been elucidated through spectroscopic analyses, including UV, IR, 1H-NMR, and mass spectrometry. Comparison with authentic samples and chemical derivatization further confirmed its structure. [, , ]

Q6: Have the isomers of Sitsirikine, like isositsirikine, been synthesized?

A6: Yes, both C-16 diastereomers of 3β-sitsirikines, including isositsirikine, have been synthesized enantioselectively. This synthesis helped clarify the structural differences between the isomers and ruled out other proposed structures for these alkaloids. []

Q7: What is known about the biosynthesis of Sitsirikine?

A7: Research suggests that Sitsirikine's biosynthesis in Catharanthus roseus likely proceeds through a pathway involving strictosidine, a key intermediate in monoterpenoid indole alkaloid biosynthesis. This pathway may involve enzymatic transformations leading to the formation of a dialdehyde intermediate, which is then potentially reduced to form Sitsirikine. []

Q8: Has Sitsirikine been found in other plant species besides Catharanthus roseus?

A8: Yes, Sitsirikine has been isolated from other plant species, including Aspidosperma pyricollum, Rhazya stricta, and Rauvolfia cambodiana. [, , ]

Q9: Are there any known biological activities of Sitsirikine?

A9: While research on Sitsirikine is ongoing, studies have shown that it, along with other alkaloids from Rauvolfia cambodiana, exhibits acetylcholinesterase inhibitory activity in vitro. This suggests a potential role in enhancing memory function, though further research is needed to confirm these effects. []

Q10: What are the future directions for Sitsirikine research?

A10: Further research is needed to fully explore Sitsirikine's biosynthetic pathway, understand its potential medicinal properties (like the acetylcholinesterase inhibitory activity), and investigate its potential applications in various fields. This includes investigating its pharmacological activities, potential toxicity, and structure-activity relationships. Developing efficient and sustainable methods for its isolation and synthesis could also be a focus of future research. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(2-methoxyphenyl)-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/no-structure.png)